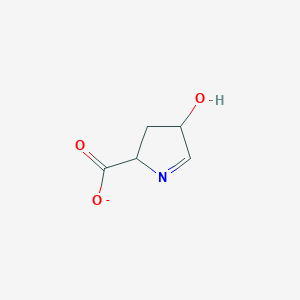

1-Pyrroline-3-hydroxy-5-carboxylate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-pyrroline-3-hydroxy-5-carboxylate is conjugate base of 1-pyrroline-3-hydroxy-5-carboxylic acid. It has a role as a Saccharomyces cerevisiae metabolite. It is a conjugate base of a 1-pyrroline-3-hydroxy-5-carboxylic acid.

科学研究应用

Chemical Properties and Structure

1-Pyrroline-3-hydroxy-5-carboxylate has the molecular formula C5H7NO3 and a molecular weight of approximately 128.11 g/mol. It is a conjugate base of 1-pyrroline-3-hydroxy-5-carboxylic acid, which plays a crucial role in the metabolism of proline and hydroxyproline. Its structure features a pyrrole ring with hydroxyl and carboxyl functional groups, contributing to its biochemical reactivity and interactions within metabolic pathways .

Role in Proline Metabolism

This compound is an intermediate in the proline metabolic pathway. It is produced from the oxidation of hydroxyproline and subsequently converted to glutamate through enzymatic reactions involving Δ1-pyrroline-5-carboxylate dehydrogenase (P5CDH). This pathway is essential for maintaining nitrogen balance and energy production in cells .

Implications in Hyperprolinemia

Type II hyperprolinemia is a genetic disorder characterized by elevated levels of proline due to deficiencies in P5CDH. The accumulation of this compound and related metabolites can lead to neurological symptoms such as seizures. Genetic studies have identified mutations in the P5CDH gene that affect enzyme function, demonstrating the clinical relevance of this compound in diagnosing and understanding metabolic disorders .

Metabolomics Studies

This compound is utilized in metabolomics to study metabolic profiles in various biological samples. Its quantification can provide insights into proline metabolism and the physiological state of organisms under different conditions, such as stress or disease .

Therapeutic Potential

Research indicates that modulation of proline metabolism, including the manipulation of this compound levels, may have therapeutic implications for conditions like hyperprolinemia. Investigating enzyme inhibitors or supplements that influence this pathway could lead to novel treatments for metabolic disorders .

Case Study 1: Genetic Analysis of Hyperprolinemia

A study involving patients with hyperprolinemia type II identified various mutations in the P5CDH gene. Using RT-PCR and genomic sequencing, researchers demonstrated that specific mutations led to reduced enzyme activity, resulting in increased levels of this compound in patient samples compared to healthy controls. This case highlights the importance of this compound as a biomarker for genetic screening .

Case Study 2: Metabolomic Profiling in Disease States

In a recent metabolomic profiling study, researchers analyzed plasma samples from individuals with neurological disorders. Elevated levels of this compound were correlated with specific clinical symptoms, suggesting its potential as a diagnostic marker for assessing metabolic disturbances related to proline metabolism .

常见问题

Q. What metabolic pathways involve 1-Pyrroline-3-hydroxy-5-carboxylate, and what enzymes catalyze its formation and degradation?

Basic Research Focus

this compound (3OH-P5C) is a key intermediate in hydroxyproline catabolism. It is synthesized via the oxidation of trans-4-hydroxyproline by hydroxyproline oxidase (HPOX, EC 1.5.3.1) and subsequently converted to 4-hydroxyglutamate semialdehyde through spontaneous hydrolysis. The latter is dehydrogenated to 4-hydroxyglutamate by ALDH4A1 (Δ¹-pyrroline-5-carboxylate dehydrogenase) . In parallel, 3OH-P5C is also produced during proline degradation via proline oxidase (PRODH2), though this pathway primarily yields Δ¹-pyrroline-5-carboxylate (P5C) .

Methodological Insight : To study these pathways, researchers employ enzyme activity assays (e.g., NADH-coupled spectrophotometry for ALDH4A1) and isotopic tracing with labeled hydroxyproline/proline in cell or mitochondrial extracts.

Q. How do structural studies of ALDH4A1 inform the understanding of 3OH-P5C metabolism in Type II Hyperprolinemia?

Advanced Research Focus

Type II Hyperprolinemia is linked to mutations in ALDH4A1, which disrupts 3OH-P5C metabolism. Structural studies using X-ray crystallography (e.g., at 1.8 Å resolution) reveal that ALDH4A1 mutations (e.g., G477R) destabilize the enzyme’s active site, impairing its ability to bind NAD⁺ and oxidize 4-hydroxyglutamate semialdehyde .

Methodological Insight : Researchers use site-directed mutagenesis, thermal shift assays, and molecular dynamics simulations to correlate structural disruptions with functional deficits. Synchrotron-based crystallography (e.g., Advanced Light Source) is critical for high-resolution structural data .

Q. What are the primary analytical methods for detecting and quantifying 3OH-P5C in biological samples?

Basic Research Focus

3OH-P5C is labile due to spontaneous hydrolysis, necessitating rapid stabilization. Liquid chromatography-mass spectrometry (LC-MS) with derivatization (e.g., o-aminobenzaldehyde) is the gold standard for quantification . Alternatively, enzymatic assays coupling 3OH-P5C conversion to NADH production (via ALDH4A1) provide indirect quantification .

Methodological Insight : Sample preparation must include immediate freezing, acidification (pH < 3), and protease inhibitors to prevent degradation. Internal standards (e.g., deuterated 3OH-P5C) improve LC-MS accuracy.

Q. What strategies stabilize 3OH-P5C during experimental procedures to mitigate its spontaneous hydrolysis?

Advanced Research Focus

3OH-P5C’s instability in aqueous solutions (half-life < 10 minutes at pH 7.4) requires stringent conditions. Strategies include:

- Low-temperature storage (-80°C in dry ice).

- Acidic buffers (pH 4–5) to slow hydrolysis.

- In situ generation via enzymatic reactions (e.g., HPOX + hydroxyproline) to avoid pre-isolation .

Methodological Insight : Real-time monitoring using stopped-flow spectrophotometry or microfluidic devices can capture rapid kinetic changes.

Q. How can researchers resolve contradictions in kinetic data between proline and hydroxyproline oxidase activities toward 3OH-P5C?

Advanced Research Focus

Discrepancies arise due to overlapping substrate specificities of PRODH2 (proline oxidase) and HPOX (hydroxyproline oxidase). For example, PRODH2 may weakly oxidize hydroxyproline, producing 3OH-P5C at non-physiological rates .

Methodological Insight :

- Enzyme purification : Use affinity-tagged recombinant enzymes (e.g., His-tagged PRODH2) to isolate activity.

- Competitive inhibition assays : Compare IC₅₀ values for proline vs. hydroxyproline.

- Isotopic labeling : Track ³H/¹⁴C-labeled substrates to distinguish pathways .

Q. What role does 3OH-P5C play in hydroxyproline metabolism compared to proline metabolism?

Basic Research Focus

In hydroxyproline catabolism, 3OH-P5C is a dedicated intermediate leading to 4-hydroxyglutamate and eventually pyruvate/glyoxylate . In proline metabolism, P5C (not 3OH-P5C) is the primary intermediate, yielding glutamate . The structural difference (3-hydroxy group) dictates distinct downstream enzymes (e.g., ALDH4A1 for 3OH-P5C vs. ALDH18A1 for P5C).

Methodological Insight : Knockout models (e.g., ALDH4A1⁻/⁻ mice) or siRNA-mediated gene silencing in cell lines can dissect pathway-specific roles.

Q. What are the challenges in crystallizing 3OH-P5C-bound enzymes, and what techniques improve success rates?

Advanced Research Focus

3OH-P5C’s instability complicates co-crystallization with enzymes like ALDH4A1. Successful approaches include:

- Trapping intermediates : Use non-hydrolyzable analogs (e.g., 3OH-P5C methyl ester).

- Cryo-crystallography : Flash-cooling crystals to 100 K stabilizes transient states.

- Ligand-soaking : Introduce 3OH-P5C into pre-formed enzyme crystals .

Methodological Insight : High-throughput crystallization screens (e.g., PEG/Ion screens) with robotic liquid handlers optimize conditions.

Q. Which genetic models are used to study the physiological impact of 3OH-P5C accumulation?

Basic Research Focus

- ALDH4A1-deficient mice : Mimic Type II Hyperprolinemia, showing elevated urinary 3OH-P5C and neurological deficits .

- Sinorhizobium meliloti mutants : Study bacterial hydroxyproline catabolism via gene knockouts (e.g., hypO⁻) .

Methodological Insight : Phenotypic characterization includes metabolomics (NMR/LC-MS) and behavioral assays (e.g., open-field tests for neurological phenotypes).

属性

分子式 |

C5H6NO3- |

|---|---|

分子量 |

128.11 g/mol |

IUPAC 名称 |

4-hydroxy-3,4-dihydro-2H-pyrrole-2-carboxylate |

InChI |

InChI=1S/C5H7NO3/c7-3-1-4(5(8)9)6-2-3/h2-4,7H,1H2,(H,8,9)/p-1 |

InChI 键 |

WFOFKRKDDKGRIK-UHFFFAOYSA-M |

规范 SMILES |

C1C(C=NC1C(=O)[O-])O |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。